

# Application Notes: PE154 for High-Resolution Microscopy

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Compound of Interest		
Compound Name:	PE154	
Cat. No.:	B15617722	Get Quote

#### Introduction

These application notes provide a comprehensive overview of the use of **PE154**, a photoactivatable fluorescent protein, in high-resolution microscopy, specifically Photoactivated Localization Microscopy (PALM). Super-resolution techniques like PALM bypass the diffraction limit of conventional light microscopy, enabling the visualization of cellular structures at the nanometer scale.[1][2] **PE154** is a genetically encoded probe that can be expressed in living cells and fused to a protein of interest, allowing for highly specific labeling.[3] Its photoactivatable nature, transitioning from a non-fluorescent or green fluorescent state to a red fluorescent state upon activation with specific wavelengths of light, is the key to its utility in PALM.[4][5] This temporal separation of fluorescence from individual molecules allows for their precise localization, ultimately reconstructing a super-resolved image from thousands of individual molecular coordinates.[1][6][7]

#### Principle of **PE154** in PALM

The core principle behind using **PE154** in PALM is the sequential activation and localization of single molecules.[8] Initially, the vast majority of **PE154** molecules are in their inactive (preactivated) state. A low-power activation laser (e.g., 405 nm) is used to stochastic ally convert a sparse subset of **PE154** molecules to their active, red-emitting state.[2][5] This sparse population of activated molecules is then excited by a higher-power imaging laser (e.g., 561 nm), and their emitted fluorescence is captured by a sensitive detector, such as an EMCCD camera.[9] Because the activated molecules are spatially well-separated, the diffraction-limited







image of each individual molecule can be fitted with a Gaussian function to determine its center with nanometer precision.[1][9] Following imaging, these activated molecules are photobleached, and the cycle of activation, imaging, and bleaching is repeated for thousands of frames until a sufficient number of molecular localizations have been collected to reconstruct a high-resolution image of the underlying structure.[6][7]

Applications in Research and Drug Development

The ability to visualize cellular structures and protein distributions at the nanoscale opens up numerous avenues for research and drug development:

- Characterization of Protein Stoichiometry and Organization: **PE154** can be used to determine the number and arrangement of subunits within protein complexes.
- Analysis of Subcellular Structures: The fine architecture of organelles, cytoskeletal filaments, and adhesion complexes can be resolved in unprecedented detail.[8]
- Understanding Drug-Target Interactions: By fusing PE154 to a target protein, researchers
  can visualize how the protein's localization and clustering change in response to a drug
  candidate.
- Live-Cell Imaging of Dynamic Processes: The use of genetically encoded probes like PE154
  enables live-cell super-resolution imaging, allowing for the study of dynamic cellular
  processes such as the formation and dissolution of signaling complexes.[10]

## **Quantitative Data**

The photophysical properties of **PE154** are critical for successful PALM imaging. The following tables summarize key quantitative parameters, using the well-characterized photoactivatable fluorescent proteins Dendra2 and mEos3.2 as representative examples.

Table 1: Photophysical Properties of **PE154** (based on Dendra2)



Property	Pre-activation (Green State)	Post-activation (Red State)
Excitation Maximum	490 nm[4][11][12]	553 nm[4][11][12]
Emission Maximum	507 nm[4][11][12]	573 nm[4][11][12]
Quantum Yield	0.50[12][13]	0.55[12][13]
Extinction Coefficient (M <sup>-1</sup> cm <sup>-1</sup> )	45,000[12][13]	35,000[12][13]
Brightness*	22.5[12][13]	19.3[12][13]
Molecular Weight	26 kDa[12][13]	26 kDa[12][13]
Structure	Monomer[12][13]	Monomer[12][13]

<sup>\*</sup>Brightness is the product of the extinction coefficient and quantum yield, divided by 1000.[12] [13]

Table 2: Photophysical Properties of **PE154** (based on mEos3.2)

Property	Pre-activation (Green State)	Post-activation (Red State)
Excitation Maximum	507 nm[14]	572 nm[14]
Emission Maximum	516 nm[14]	580 nm[14]
Structure	Monomer[14]	Monomer[14]
Key Advantages	Brighter, faster maturing, and higher photon budget than previous versions.[14]	Suitable for molecular quantification.[15]

# **Experimental Protocols**

# Protocol 1: Sample Preparation for Fixed-Cell PALM Imaging



This protocol describes the preparation of mammalian cells expressing a **PE154**-tagged protein of interest for fixed-cell PALM.

#### Materials:

- Mammalian cells cultured on high-precision glass coverslips (No. 1.5, 170  $\pm$  5  $\mu$ m thickness). [3]
- Plasmid DNA encoding the **PE154**-fusion protein.
- Transfection reagent (e.g., Lipofectamine, FuGENE).
- · Phosphate-buffered saline (PBS).
- Fixation buffer: 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde in PBS.
- Quenching buffer: 0.1% sodium borohydride in PBS (prepare fresh).
- Mounting medium (optional, for some applications).

#### Procedure:

- Cell Culture and Transfection:
  - Seed cells on clean, high-precision glass coverslips in a 24-well plate at an appropriate density to reach 50-70% confluency on the day of transfection.
  - Transfect cells with the PE154-fusion protein plasmid according to the manufacturer's protocol for your chosen transfection reagent.
  - Allow cells to express the fusion protein for 24-48 hours post-transfection.
- Fixation:
  - Gently wash the cells three times with pre-warmed PBS.
  - Fix the cells by incubating with fixation buffer for 10 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.



#### · Quenching:

- To reduce autofluorescence from glutaraldehyde fixation, incubate the cells with freshly prepared quenching buffer for 7 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.

#### Mounting:

- For imaging in PBS, mount the coverslip on a microscope slide with a suitable imaging chamber.
- Ensure the sample is not embedded for techniques like Total Internal Reflection
   Fluorescence (TIRF) microscopy to maintain the necessary refractive index mismatch.[3]
   The sample can now be stored at 4°C for a few days before imaging.

## **Protocol 2: PALM Data Acquisition**

This protocol outlines the general procedure for acquiring PALM data on a super-resolution microscope.

#### Instrumentation:

- Inverted microscope equipped with a high numerical aperture (NA ≥ 1.4) objective.
- Activation laser (e.g., 405 nm).
- Imaging laser (e.g., 561 nm).
- High-sensitivity camera (EMCCD or sCMOS).
- Appropriate filter sets for the activated form of PE154.

#### Procedure:

- Microscope Setup:
  - Mount the prepared sample on the microscope stage.



 Locate a cell expressing the PE154-fusion protein using brightfield or by observing the pre-activated green fluorescence (if applicable) with low-intensity excitation to avoid premature photoactivation.[16]

#### Pre-Bleaching:

 Illuminate the sample with the 561 nm imaging laser to bleach any spontaneously activated PE154 molecules.[8]

#### Data Acquisition:

- Begin acquiring a time-lapse series of images (typically 10,000 to 50,000 frames) with the camera. Use an exposure time of 20-50 ms.[8]
- Simultaneously illuminate the sample with the 561 nm imaging laser at a constant power (e.g., 1 kW/cm²).[8]
- Introduce the 405 nm activation laser at a very low power.
- Gradually increase the power of the 405 nm laser throughout the acquisition. The goal is to maintain a sparse density of activated molecules in each frame, ensuring their diffraction-limited spots do not overlap.[17][18]

#### • Post-Acquisition:

Save the entire image stack for subsequent data analysis.

## **Protocol 3: PALM Data Analysis**

This protocol provides a general workflow for processing the raw PALM image stack to generate a super-resolved image.

#### Software:

 Open-source software such as ImageJ/Fiji with plugins like ThunderSTORM or specialized commercial software.

#### Procedure:



- Single-Molecule Localization:
  - Load the raw image stack into the analysis software.
  - The software identifies potential single-molecule fluorescence events in each frame.
  - For each identified event, a 2D Gaussian function is fitted to its point spread function
     (PSF) to determine the precise x, y coordinates of the molecule's center.[9][19]
- Drift Correction:
  - Sample drift during the long acquisition time is a common issue. Use fiducial markers (e.g., fluorescent beads) or cross-correlation-based algorithms to correct for this drift.
- Image Reconstruction:
  - A super-resolved image is rendered by plotting the coordinates of all localized molecules.
     Each localization is typically represented as a 2D Gaussian spot, with the width of the
     Gaussian determined by the localization precision for that molecule.[1]

## **Visualizations**

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placeholder1 -> placeholder2 [label="\rightarrow"]; placeholder2 -> placeholder3 [label="\rightarrow"]; placeholder3 -> placeholder4 [label="\rightarrow"];
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} The principle of Photoactivated Localization Microscopy (PALM).

// Nodes transfection [label="Cell Transfection\nwith **PE154**-fusion plasmid"]; expression [label="Protein Expression\n(24-48 hours)"]; fixation [label="Cell Fixation & Quenching"]; imaging [label="PALM Data Acquisition\n(~10,000-50,000 frames)"]; analysis [label="Data Analysis:\nLocalization & Drift Correction"]; reconstruction [label="Image Reconstruction"]; result [label="Super-Resolved Image\n(e.g., <30 nm resolution)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];



// Edges transfection -> expression; expression -> fixation; fixation -> imaging; imaging -> analysis; analysis -> reconstruction; reconstruction -> result; } Experimental workflow for PALM imaging with **PE154**.

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